BIIL-260 hydrochloride
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Overview
Description
BIIL-260 hydrochloride is a potent and long-acting orally active leukotriene B4 receptor antagonist. It exhibits significant anti-inflammatory activity by interacting with the leukotriene B4 receptor in a saturable, reversible, and competitive manner. This compound is the active metabolite of the prodrug BIIL 284 and has a high affinity for the leukotriene B4 receptor on isolated human neutrophil cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIIL-260 hydrochloride involves multiple steps, starting from the appropriate benzamidine derivatives. The key steps include:
Formation of the benzamidine core: This involves the reaction of benzylamine with appropriate reagents to form the benzamidine core.
Introduction of the phenoxymethyl group: This step involves the reaction of the benzamidine core with phenol derivatives under suitable conditions to introduce the phenoxymethyl group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the benzamidine core and phenoxymethyl derivatives.
Optimization of reaction conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification and crystallization: The final product is purified and crystallized to obtain this compound in its pure form
Chemical Reactions Analysis
Types of Reactions
BIIL-260 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups .
Scientific Research Applications
BIIL-260 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study leukotriene B4 receptor interactions and antagonist activity.
Biology: Employed in studies involving leukotriene B4 receptor-mediated pathways and their role in inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
BIIL-260 hydrochloride exerts its effects by binding to the leukotriene B4 receptor on neutrophil cell membranes. This binding is reversible and competitive, leading to the inhibition of leukotriene B4-induced intracellular calcium release. The compound stabilizes the inactive state of the leukotriene B4 receptor, thereby preventing the receptor from mediating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
BIIL 284: The prodrug of BIIL-260 hydrochloride, which is metabolized to the active form in the body.
Leukotriene B4 receptor antagonists: Other compounds in this class include LY293111 and CP-105696
Uniqueness
This compound is unique due to its high affinity for the leukotriene B4 receptor and its potent anti-inflammatory activity. Unlike some other leukotriene B4 receptor antagonists, this compound is orally active and long-acting, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFHIWXKXUSXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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